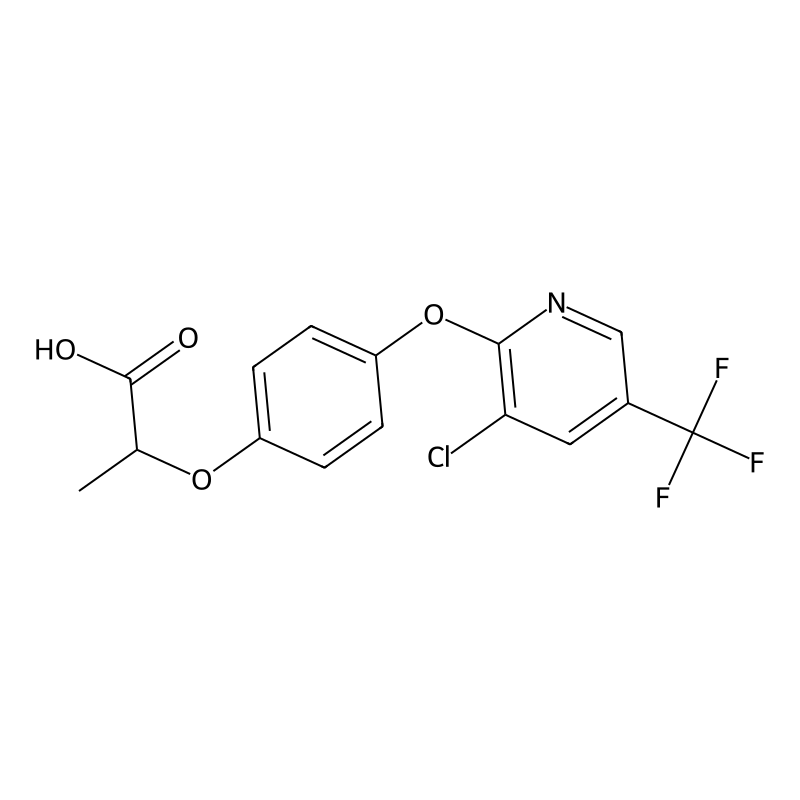Haloxyfop

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Mode of Action
Haloxyfop is classified as a selective post-emergence herbicide belonging to the Group 1 (Acetyl-CoA Carboxylase [ACCase] inhibitors) according to the Herbicide Resistance Action Committee (HRAC) . Its primary mode of action involves inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible weeds. ACCase plays a crucial role in fatty acid synthesis, and its inhibition disrupts the production of essential plant components, ultimately leading to the death of the weed .
Environmental Fate and Degradation
Research has been conducted to understand the environmental fate and degradation of Haloxyfop. Studies have shown that the persistence of Haloxyfop in soil varies depending on factors such as soil type, temperature, and moisture content. In a study investigating the impact of Haloxyfop on the rhizosphere soil of Spartina alterniflora, the half-life of the herbicide was estimated to be between 2.6 and 4.9 days, indicating relatively rapid degradation in this specific environment .
Impact on Non-target Organisms
Scientific research has also explored the potential impact of Haloxyfop on non-target organisms, including soil microbial communities. While Haloxyfop effectively controls targeted weeds, studies suggest a temporary decrease in the diversity of rhizosphere soil bacteria following application . However, these studies also indicate that the bacterial diversity recovers over time, suggesting the potential for adaptation and resilience in the soil microbial communities .
Haloxyfop is a selective herbicide belonging to the aryloxyphenoxypropionate class. It primarily targets grassy weeds in various crops by inhibiting the enzyme acetyl-coenzyme A carboxylase, which is crucial for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid metabolism, ultimately resulting in plant death. Haloxyfop is often used in agricultural settings to control annual and perennial grasses without harming broadleaf crops .
Haloxyfop undergoes various chemical transformations, particularly hydrolysis and esterification. In aqueous environments, haloxyfop can be hydrolyzed to yield haloxyfop-P acid, its active form. This process is influenced by pH and temperature, with alkaline conditions accelerating the reaction. Additionally, haloxyfop can form conjugates with plant metabolites through glycosylation or other modification pathways, which can affect its bioavailability and toxicity .
Haloxyfop exhibits significant biological activity as a herbicide. Its primary mechanism involves the inhibition of acetyl-coenzyme A carboxylase, leading to disrupted fatty acid biosynthesis. Studies have shown that haloxyfop-P methyl ester induces developmental toxicity and neurotoxicity in model organisms like zebrafish, indicating potential risks to aquatic life . Furthermore, haloxyfop's persistence in soil varies widely, influencing its ecological impact and effectiveness as a herbicide .
The synthesis of haloxyfop typically involves several steps:
- Formation of Aryloxyphenoxypropionic Acid: The initial step involves reacting 4-chloro-2-methylphenol with a suitable alkyl chain.
- Esterification: The resulting acid can be converted into its methyl or butyl ester form by reacting it with methanol or butanol in the presence of sulfuric acid at elevated temperatures (around 100°C) .
- Purification: The product is then purified through crystallization or chromatography to achieve the desired purity for agricultural use.
Haloxyfop is predominantly used in agriculture for controlling grassy weeds in various crops such as soybeans, cotton, and cereals. Its selectivity allows farmers to apply it without harming broadleaf plants, making it a valuable tool for weed management strategies. Additionally, its use extends to turf management and ornamental horticulture due to its efficacy against unwanted grass species .
Studies on haloxyfop interactions reveal that it can have significant effects on non-target organisms. Research indicates that exposure to haloxyfop can lead to immunotoxicity and behavioral changes in aquatic species like zebrafish. Furthermore, interactions with soil microorganisms have been observed, affecting the degradation rates of haloxyfop and its metabolites . These findings highlight the importance of understanding the ecological consequences of haloxyfop application.
Haloxyfop shares similarities with other herbicides within the aryloxyphenoxypropionate class. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Fluazifop | Inhibits acetyl-coenzyme A carboxylase | Effective against a broader range of grasses |
| Clethodim | Inhibits acetyl-coenzyme A carboxylase | More effective on certain resistant grass species |
| Quizalofop | Inhibits acetyl-coenzyme A carboxylase | Known for lower toxicity to mammals |
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
Use Classification
Herbicides, Transformation products







